Home > Products > Screening Compounds P27967 > Lucanthone hydrochloride
Lucanthone hydrochloride - 548-57-2

Lucanthone hydrochloride

Catalog Number: EVT-274369
CAS Number: 548-57-2
Molecular Formula: C20H25ClN2OS
Molecular Weight: 376.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucanthone hydrochloride is a synthetic compound classified as a thioxanthone derivative. It belongs to a group of compounds known for their anthelmintic properties. In scientific research, Lucanthone hydrochloride is primarily recognized for its activity against schistosomes, parasitic flatworms that cause schistosomiasis [, ]. Its role in research focuses on understanding its biological activity, exploring its potential for developing new schistosomiasis treatments, and investigating its impact on biological systems.

Future Directions
  • Elucidating the Mechanism of Action: Employing advanced molecular biology and biochemical techniques to identify the precise molecular targets and pathways involved in its activity against schistosomes [].

Hycanthone

    Compound Description: Hycanthone is a thioxanthone derivative and a key metabolite of lucanthone hydrochloride. It is formed through the hepatic microsomal metabolism of lucanthone in vivo []. Hycanthone exhibits significantly greater schistosomicidal activity compared to lucanthone, both in vitro and in vivo [, , ]. This increased efficacy is attributed to hycanthone's ability to achieve higher concentrations in target tissues [].

    Relevance: Hycanthone is a crucial active metabolite of lucanthone hydrochloride, responsible for much of its observed antischistosomal activity. While structurally similar to lucanthone hydrochloride, the presence of a hydroxymethyl group in hycanthone is thought to contribute to its enhanced potency [].

Lucanthone pamoate

    Compound Description: Lucanthone pamoate is a salt form of lucanthone, designed to improve its pharmaceutical properties. This formulation aims to reduce the gastrointestinal side effects commonly associated with lucanthone hydrochloride [].

    Compound Description: Desethyl analogs of both lucanthone and hycanthone are metabolites formed through N-deethylation []. These metabolites demonstrate reduced schistosomicidal activity compared to their parent compounds [].

    Compound Description: Sulfoxide metabolites are formed through the oxidation of the sulfur atom in the thioxanthone ring system of both lucanthone and hycanthone []. Similar to the desethyl analogs, these metabolites show weaker antischistosomal effects than their respective parent compounds [].

Tris(p-aminophenyl)carbonium Salts (TAC Salts)

    Compound Description: TAC salts represent a class of compounds structurally distinct from lucanthone hydrochloride but investigated for their antischistosomal properties []. These compounds demonstrated activity against both immature and mature Schistosoma mansoni in animal models [].

Tris(p-aminophenyl)methanol (TAC Hydroxide)

    Compound Description: TAC hydroxide is a related compound to the TAC salts, also studied for its antischistosomal activity []. It exhibited similar activity to the TAC salts against both immature and mature Schistosoma mansoni in experimental models [].

Synthesis Analysis

Lucanthone hydrochloride can be synthesized through several chemical methods. The synthesis typically involves the formation of the thioxanthenone structure, which is central to its pharmacological activity. A common approach includes the reaction of 1-(2-diethylaminoethyl)-4-methylthioxanthen-9-one with hydrochloric acid to yield lucanthone hydrochloride.

The technical details of the synthesis can vary based on the desired purity and yield. For instance, high-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product, which can reach levels above 97% . Additionally, modifications in the synthesis process may involve labeling lucanthone for imaging studies or enhancing its bioavailability through various chemical modifications.

Molecular Structure Analysis

Lucanthone hydrochloride has a molecular formula of C20H25ClN2OSC_{20}H_{25}ClN_{2}OS and a molar mass of approximately 340.49 g/mol . The structure includes a thioxanthenone core with diethylamino and methyl substituents that contribute to its biological activity.

Structural Data

  • IUPAC Name: 1-{[2-(diethylamino)ethyl]amino}-4-methylthioxanthen-9-one
  • CAS Number: 100006849
  • PubChem CID: 10180

The three-dimensional structure can be visualized using molecular modeling software, which illustrates how lucanthone interacts with biological targets.

Chemical Reactions Analysis

Lucanthone hydrochloride undergoes various chemical reactions that are significant for its pharmacological effects. One notable reaction is its conversion into hycanthone upon metabolic activation. This biotransformation involves oxidation processes facilitated by enzymes such as cytochrome P450 and results in enhanced activity against parasitic infections .

Additionally, lucanthone has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks, contributing to its cytotoxic effects in cancer cells when combined with radiation therapy .

Mechanism of Action

The mechanism of action of lucanthone hydrochloride is multifaceted. It primarily acts by inhibiting DNA repair processes in tumor cells post-radiation exposure. Specifically, lucanthone inhibits apurinic/apyrimidinic endonuclease and topoisomerase II, which are critical for repairing DNA damage induced by ionizing radiation . This action enhances the efficacy of radiation therapy by preventing cancer cells from recovering from DNA damage.

Moreover, lucanthone's ability to cross the blood-brain barrier allows it to target brain tumors effectively, making it a candidate for combination therapies in neuro-oncology .

Physical and Chemical Properties Analysis

Lucanthone hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.00315 mg/mL
  • LogP: 4.72 (indicating moderate lipophilicity)
  • pKa Values: Strongest acidic pKa at 18.84; strongest basic pKa at 9.28
  • Polar Surface Area: 32.34 Ų
  • Number of Rings: 3

These properties influence its bioavailability and interaction with biological membranes, impacting both therapeutic efficacy and safety profiles .

Applications

Lucanthone hydrochloride has several scientific applications:

  1. Antiparasitic Treatment: Initially developed for treating schistosomiasis and bilharziasis.
  2. Cancer Therapy: Investigated as a radiation sensitizer to enhance the effects of radiotherapy on tumors.
  3. Research Tool: Used in studies examining DNA repair mechanisms and cellular responses to radiation.

Current research continues to explore its potential in various therapeutic protocols, particularly in oncology where it may improve outcomes when combined with other treatments .

Historical Development and Transition in Therapeutic Applications

Evolution from Antischistosomal Agent to Antineoplastic Research

Lucanthone hydrochloride (Miracil D) was first introduced in 1946 as a treatment for Schistosoma haematobium and S. mansoni infections, administered orally at 10-20 mg/kg over 3-5 days. Despite achieving ≈80% cure rates in early clinical studies, its utility was limited by gastrointestinal side effects (nausea, vomiting, diarrhea) and occasional hematemesis, which hindered large-scale deployment [2] [10]. By the 1960s, research revealed that lucanthone served as a prodrug metabolized to its active derivative, hycanthone, which exhibited 5-10-fold greater potency against schistosomes. This discovery shifted therapeutic focus toward hycanthone, though both agents remained ineffective against S. japonicum [4] [6].

A pivotal serendipitous observation occurred when hycanthone (the metabolite of lucanthone) demonstrated antitumor activity in murine models. Subsequent investigations confirmed lucanthone itself possessed intrinsic anticancer properties, leading to its inclusion in early-phase clinical trials for solid tumors by the 1970s [8] [9]. This transition was facilitated by lucanthone’s small molecular weight (340.48 g/mol) and lipophilic nature (LogP 4.72), enabling efficient blood-brain barrier penetration—a critical feature for glioma therapy [1] [3]. By the 1990s, lucanthone entered Phase II trials as a radiation sensitizer for brain metastases and glioblastoma multiforme (GBM), marking its formal repurposing from antiparasitic to oncotherapeutic agent [1] [5].

Table 1: Key Milestones in Lucanthone’s Therapeutic Transition

Time PeriodPrimary ApplicationKey Findings
1946–1960sSchistosomiasis chemotherapyIntroduced as oral schistosomicide; ≈80% efficacy but limited by side effects [2] [10].
1967–1970sMetabolic activationIdentification of hycanthone as active metabolite; superior efficacy but hepatotoxicity concerns [6] [9].
1980s–2000sEarly oncology researchRadiation-sensitizing effects observed; Phase II trials for brain metastases [1] [8].
2010s–presentGlioma/GBM researchAutophagy inhibition and stem-cell targeting validated; in vivo tumor growth delay [3] [5].

Paradigm Shift in Mechanism Exploration: Parasitic vs. Cancer Targets

The mechanistic understanding of lucanthone diverged significantly between its antiparasitic and anticancer applications. In schistosomes, early studies emphasized its neuromuscular effects: Hycanthone (lucanthone’s metabolite) irreversibly inhibited acetylcholinesterase (AChE), causing parasite paralysis via 5-HT hypersensitivity and disrupted digestion [6] [9]. Later work revealed a genotoxic dimension: Metabolic activation formed esters that alkylated schistosomal DNA, inducing lethal mutations [6].

In oncology, lucanthone’s mechanism centered on DNA repair interference and autophagy inhibition:

  • DNA Repair Targeting: Lucanthone directly inhibits topoisomerase II (causing DNA strand breaks) and AP endonuclease 1 (APE1), a base excision repair enzyme. This dual action amplifies radiation-induced DNA damage in tumor cells [1] [7].
  • Autophagy-Lysosome Disruption: In glioma cells, lucanthone accumulates in lysosomes, increasing pH and blocking autophagic flux. This prevents cytoprotective autophagy triggered by temozolomide (TMZ) or hypoxia, sensitizing treatment-resistant tumors [3] [5].
  • Stemness Abrogation: Lucanthone reduces Olig2+ glioma stem-like cells (GSCs) and disrupts tumor microtube networks, critical for GBM recurrence. It retains efficacy against TMZ-resistant GSCs by perturbing palmitoyl protein thioesterase 1 (PPT1), a lysosomal enzyme [5].

Table 2: Contrasting Mechanisms in Parasitic vs. Cancer Contexts

Target SystemAntischistosomal ActionAntineoplastic Action
Primary TargetAcetylcholinesterase (AChE)Topoisomerase II / APE1 / PPT1
Cellular EffectNeuromuscular paralysis; DNA alkylationDNA repair inhibition; lysosomal membrane permeabilization
Downstream OutcomeWorm starvation and deathIrreparable DNA damage; autophagy blockade; stem cell depletion

Properties

CAS Number

548-57-2

Product Name

Lucanthone hydrochloride

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride

Molecular Formula

C20H25ClN2OS

Molecular Weight

376.9 g/mol

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H

InChI Key

LAOOXBLMIJHMFO-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Solubility

Freely soluble in water. ... Slightly soluble in alcohol.

Synonyms

Lucanthone
Lucanthone Hydrochloride
Miracil D
Tixantone

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.